

In-Depth Technical Guide to 3-Nonanol (CAS Number 624-51-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nonanol

Cat. No.: B1585245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactions, and safety information for **3-Nonanol**. The information is intended to support research, development, and quality control activities involving this secondary alcohol.

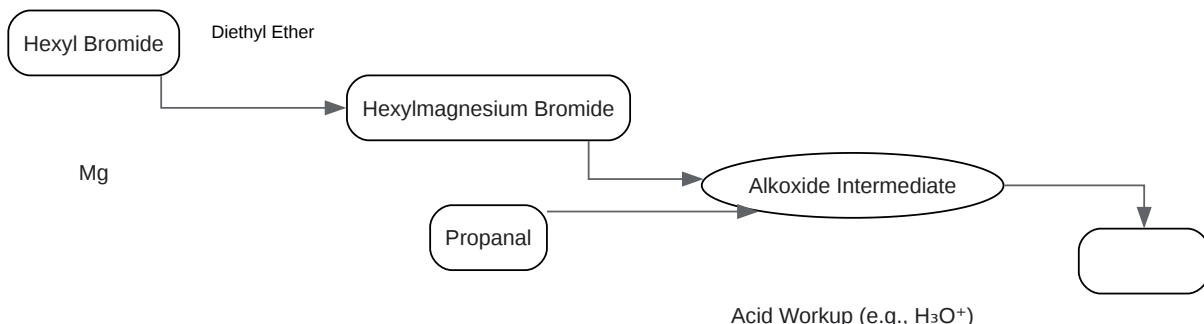
Physicochemical Properties

3-Nonanol is a colorless liquid with a characteristic floral or fatty odor.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	624-51-1	[2]
Molecular Formula	C ₉ H ₂₀ O	[2]
Molecular Weight	144.25 g/mol	[2]
Boiling Point	192-195 °C at 760 mmHg	[2] [3]
Melting Point	22 °C	[4]
Density	0.818-0.824 g/cm ³ at 20-25 °C	[3]
Solubility in Water	0.315 mg/mL at 25 °C	[2]
Vapor Pressure	0.102 mmHg at 25 °C	[3]
Refractive Index	1.425-1.431 at 20 °C	[3]
Flash Point	79.44 °C (Closed Cup)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Nonanol**.


Spectroscopy	Data Summary
¹ H NMR	Spectra available from various databases. Key signals include a multiplet for the proton on the carbon bearing the hydroxyl group, and signals for the methyl and methylene groups of the alkyl chains.
¹³ C NMR	Spectra available, showing distinct signals for the nine carbon atoms in their different chemical environments.
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available, providing a characteristic fragmentation pattern for identification.
Infrared (IR) Spectroscopy	IR spectra show a characteristic broad absorption band for the hydroxyl (-OH) group, along with absorptions for C-H and C-O stretching.

Synthesis and Reactions

Synthesis of 3-Nonanol via Grignard Reaction

A common and versatile method for the synthesis of **3-Nonanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two viable pathways are presented below.

Pathway A: Reaction of Hexylmagnesium Bromide with Propanal

[Click to download full resolution via product page](#)

Synthesis of **3-Nonanol** via Grignard Reaction (Pathway A)

Pathway B: Reaction of Propylmagnesium Bromide with Hexanal

A similar reaction can be performed using propylmagnesium bromide and hexanal.

Reactions of **3-Nonanol**

3-Nonanol, as a secondary alcohol, can undergo several common reactions.

- **Oxidation:** Oxidation of **3-Nonanol** yields the corresponding ketone, 3-nonenone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Jones oxidation (chromium trioxide in sulfuric acid).^[2]
- **Esterification:** **3-Nonanol** can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) in the presence of an acid catalyst to form esters.^[2]

Experimental Protocols

Synthesis of **3-Nonanol** via Grignard Reaction (Example Protocol)

This protocol describes the synthesis of **3-Nonanol** using hexylmagnesium bromide and propanal.

Materials:

- Magnesium turnings
- Hexyl bromide
- Propanal
- Anhydrous diethyl ether
- Hydrochloric acid (e.g., 1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
- Heating mantle, magnetic stirrer

Procedure:

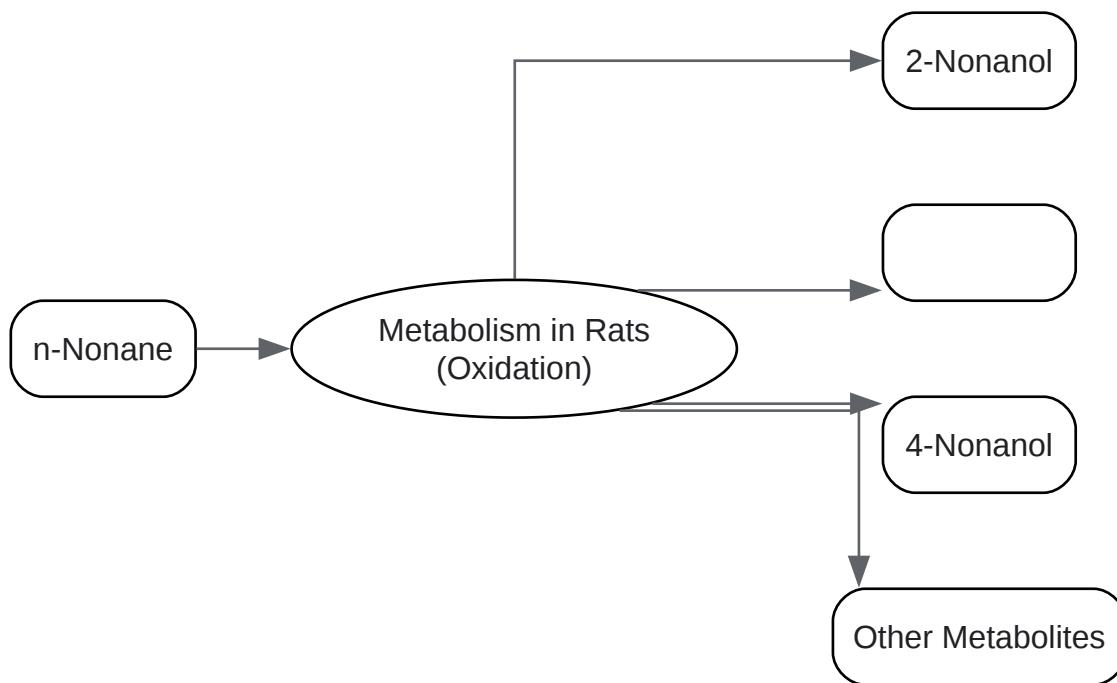
- Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of hexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
- Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature.
- Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The diethyl ether is removed by rotary

evaporation, and the crude **3-Nonanol** is purified by distillation.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 10-50 mg of **3-Nonanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- For ¹H NMR, integrate the signals and determine the coupling constants. For ¹³C NMR, identify the chemical shifts of the nine distinct carbon atoms.


Gas Chromatography-Mass Spectrometry (GC-MS):

- Prepare a dilute solution of **3-Nonanol** in a volatile solvent (e.g., dichloromethane or hexane).
- Inject the sample into the GC-MS system.
- Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components.
- Acquire the mass spectrum in electron ionization (EI) mode.
- Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of **3-Nonanol**.

Biological and Toxicological Information

Metabolism

3-Nonanol has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.^[1] The metabolism of n-nonane involves oxidation to various secondary alcohols, including 2-nonanol, **3-nonanol**, and 4-nonanol, as well as other oxidized products.^[1]

[Click to download full resolution via product page](#)

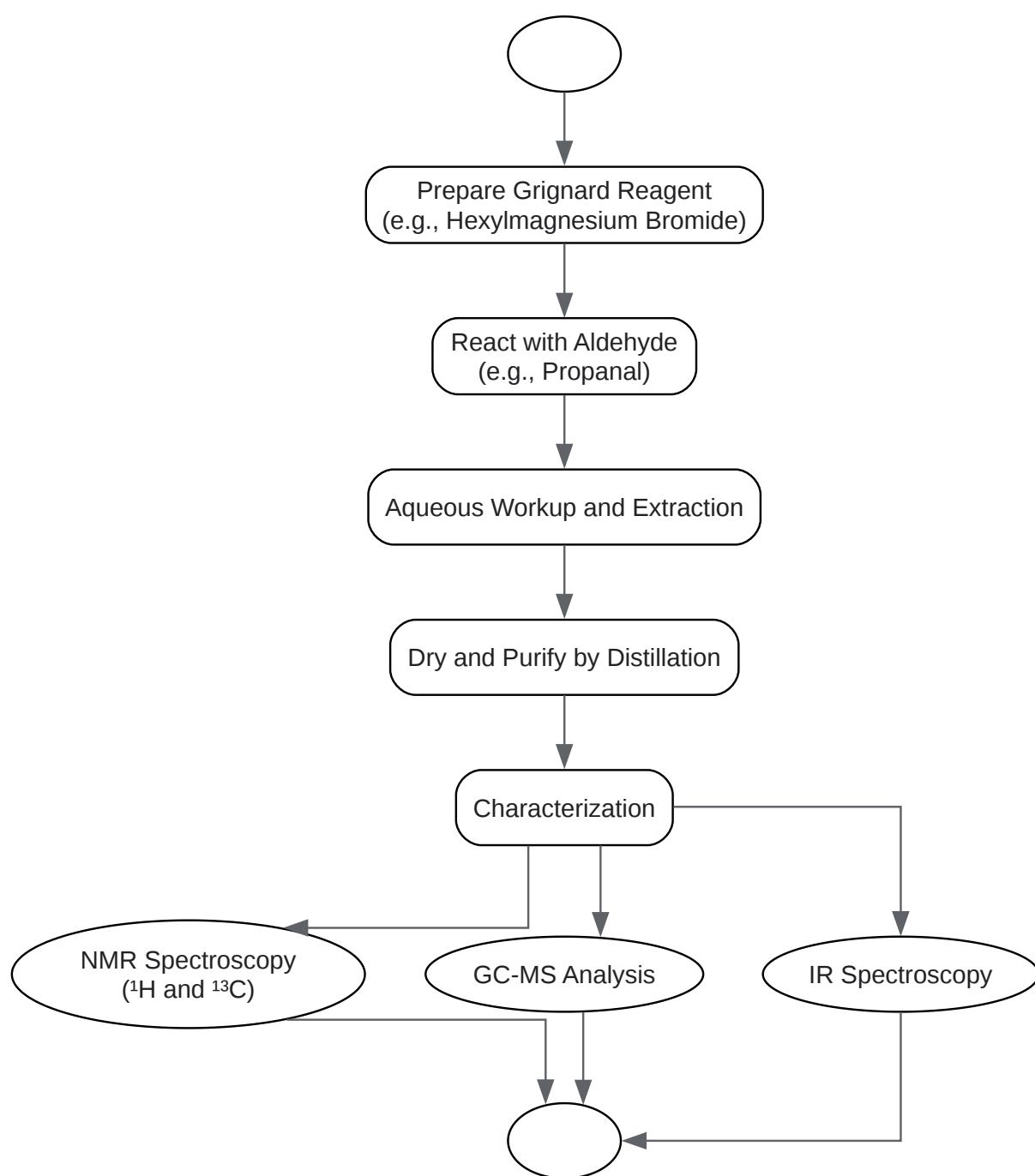
Simplified Metabolic Pathway of n-Nonane in Rats

Safety and Toxicity

3-Nonanol is classified as an irritant and is considered dangerous for the environment, particularly toxic to aquatic organisms with long-term effects.^[3] For long-chain alcohols in general, acute oral toxicity in rats is low, with LD50 values typically greater than 2000 mg/kg.^[5] Dermal toxicity is also generally low.^[5]

Handling Precautions:

- Wear suitable protective clothing, gloves, and eye/face protection.^[3]
- Avoid contact with skin and eyes.^[3]
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
^[3]
- Avoid release to the environment.^[3]


Applications

3-Nonanol has several applications in various industries:

- Fragrance and Flavors: It is used to impart a fresh, spicy, and herbaceous note in fragrances and as a flavoring agent.[\[3\]](#)
- Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 3-nonenone through oxidation and various esters through esterification.[\[2\]](#)
- Solvent: Due to its properties, it can be used as a solvent in certain applications.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of **3-Nonanol**.

[Click to download full resolution via product page](#)

Experimental Workflow for **3-Nonanol** Synthesis and Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The metabolism of n-nonane in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-3-Nonanol | 61925-50-6 | Benchchem [benchchem.com]
- 3. 3-nanol, 624-51-1 [thegoodscentscopy.com]
- 4. youtube.com [youtube.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Nonanol (CAS Number 624-51-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585245#3-nanol-cas-number-624-51-1-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com